

# Compound GC-205 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GC-205   |           |
| Cat. No.:            | B1192730 | Get Quote |

An in-depth analysis of the query "Compound **GC-205**" reveals a likely misnomer, as search results predominantly point to an industrial material, EP GC 205, a glass cloth epoxy resin, and a legal document, California court form **GC-205**.[1][2][3][4][5][6][7] However, considering the target audience of researchers, scientists, and drug development professionals, and the request for information on signaling pathways and experimental protocols, it is highly probable that the intended subject is a biologically active compound. The search results also indicate a similarly named investigational drug, TAS-205, which aligns well with the user's requirements. This guide will, therefore, focus on TAS-205, a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), which has been evaluated for the treatment of Duchenne muscular dystrophy (DMD).[8] Additionally, information regarding CD205 and microRNA-205 (miR-205) is included, as these are biologically significant molecules that also appeared in the search results and are of interest to the specified audience.

### **Compound Profile: TAS-205**

TAS-205 is a small molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS), the enzyme responsible for the production of prostaglandin D2 (PGD2). In the context of Duchenne muscular dystrophy, PGD2 is implicated in chronic inflammation and muscle damage. By inhibiting HPGDS, TAS-205 aims to reduce the levels of PGD2, thereby mitigating its detrimental effects.[8]

#### **Chemical Properties**



| Property            | Value                                         | Reference |
|---------------------|-----------------------------------------------|-----------|
| Mechanism of Action | Selective inhibitor of HPGDS                  | [8]       |
| Therapeutic Target  | Hematopoietic prostaglandin D synthase        | [8]       |
| Indication          | Duchenne muscular dystrophy (investigational) | [8]       |

#### **Pharmacokinetics**

A Phase I clinical study in patients with Duchenne muscular dystrophy revealed that the pharmacokinetics of TAS-205 were linear within the dose range of 1.67–13.33 mg/kg/dose. Following repeated administration, the plasma concentration of TAS-205 reached a steady state by day 4.[8]

# Experimental Protocols Phase I Clinical Trial of TAS-205 in Duchenne Muscular Dystrophy

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAS-205 in patients with Duchenne muscular dystrophy.[8]

#### Methodology:

- Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.[8]
- Participants: Ambulatory and non-ambulatory male patients aged 5-18 years with a confirmed diagnosis of Duchenne muscular dystrophy and on a stable dose of corticosteroids.[8]
- Dosing:
  - Single-dose cohort: Patients received a single oral dose of TAS-205 (1.67–13.33 mg/kg) or placebo.[8]







- Repeated-dose cohort: Patients received TAS-205 (1.67–13.33 mg/kg) or placebo twice daily for 7 days.[8]
- Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of TAS-205.[8]
- Pharmacodynamic Analysis: Urinary levels of PGD2 metabolites, specifically tetranorprostaglandin D metabolite (t-PGDM), were measured as a biomarker of HPGDS inhibition.
   [8]
- Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[8]

Experimental Workflow for TAS-205 Phase I Trial









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Erhard Hippe KG EP GC 205 Epoxy Sheets Low Elongation [knowde.com]
- 2. EP GC 205 (EN): Properties, Composition, and Best Uses | Total Materia [totalmateria.com]
- 3. bernauer-kunststoffe.de [bernauer-kunststoffe.de]
- 4. hippe.de [hippe.de]
- 5. d2l2jhoszs7d12.cloudfront.net [d2l2jhoszs7d12.cloudfront.net]
- 6. Information on Probate Guardianship of the Person | California Courts | Self Help Guide [selfhelp.courts.ca.gov]
- 7. courts.ca.gov [courts.ca.gov]
- 8. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Compound GC-205 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192730#compound-gc-205-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com